7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione
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Overview
Description
7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable entity in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzoxazine precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the production, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the benzoxazine framework.
Trifluoromethylphenol: Contains both the trifluoromethyl and hydroxyl groups, offering different reactivity.
Trifluoromethylpyridine: Combines the trifluoromethyl group with a pyridine ring, leading to unique chemical properties.
Uniqueness
7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione stands out due to its benzoxazine core, which imparts distinct electronic and steric effects. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H4F3NO3 |
---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3,5H |
InChI Key |
WXVWEOFPPSUJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)OC(=O)C21)C(F)(F)F |
Origin of Product |
United States |
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